Isoleucyl-arginyl-prolyl-valyl-glutamine
Description
Structure
2D Structure
Properties
CAS No. |
148162-36-1 |
|---|---|
Molecular Formula |
C27H49N9O7 |
Molecular Weight |
611.7 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H49N9O7/c1-5-15(4)20(29)23(39)33-16(8-6-12-32-27(30)31)25(41)36-13-7-9-18(36)22(38)35-21(14(2)3)24(40)34-17(26(42)43)10-11-19(28)37/h14-18,20-21H,5-13,29H2,1-4H3,(H2,28,37)(H,33,39)(H,34,40)(H,35,38)(H,42,43)(H4,30,31,32)/t15?,16-,17-,18-,20-,21-/m0/s1 |
InChI Key |
JAFYOUPRYNYFED-ZKHIMWLXSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XRPVQ |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C112 peptide Ile-Arg-Pro-Val-Gln isoleucyl-arginyl-prolyl-valyl-glutamine |
Origin of Product |
United States |
Advanced Methodologies for the Identification and Quantitative Analysis of Isoleucyl Arginyl Prolyl Valyl Glutamine
Mass Spectrometry-Based Approaches for Peptide Characterization
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In the context of peptide analysis, it provides information on molecular weight and structure, enabling confident identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of peptides like Isoleucyl-arginyl-prolyl-valyl-glutamine within complex biological samples. nih.gov This method first separates the peptide from other components in the mixture using liquid chromatography. The separated peptide is then introduced into the mass spectrometer, where it is ionized and its precursor ion m/z is measured. This precursor ion is subsequently isolated and fragmented, and the m/z of the resulting fragment ions are measured in the second stage of mass spectrometry (MS/MS). nih.gov
The fragmentation of the peptide backbone at the amide bonds results in the formation of characteristic ion series, primarily b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide's sequence. For this compound, a detailed analysis of the b- and y-ion series in the tandem mass spectrum is crucial for its unambiguous identification.
Table 1: Theoretical Monoisotopic Masses of b- and y-ions for this compound This table outlines the theoretical m/z values for the primary fragment ions expected from the tandem mass spectrometry of this compound.
| Ion Type | Sequence | Monoisotopic Mass (Da) |
| b1 | I | 114.0913 |
| b2 | IR | 270.1908 |
| b3 | IRP | 367.2436 |
| b4 | IRPV | 466.3120 |
| y1 | Q | 147.0764 |
| y2 | VQ | 246.1448 |
| y3 | PVQ | 343.1976 |
| y4 | RPVQ | 499.2971 |
The high sensitivity and specificity of LC-MS/MS make it particularly suitable for detecting and identifying low-abundance peptides in complex biological matrices such as plasma, urine, or cell lysates. mdpi.com
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is critical for determining the elemental composition of a molecule. drug-dev.com For the peptide this compound, HRMS can determine its monoisotopic mass with high precision, typically within a few parts per million (ppm). dtic.mil The exact monoisotopic mass of this pentapeptide is 611.3755 Da. nih.gov
This level of mass accuracy significantly reduces the number of potential elemental compositions for a given mass, thereby increasing the confidence in peptide identification. drug-dev.com When combined with tandem mass spectrometry (MS/MS), HRMS allows for the accurate mass measurement of both the precursor and fragment ions, further enhancing the specificity of identification. acs.org Techniques such as those utilizing Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers are commonly employed to achieve high resolution. acs.org
MALDI-TOF/TOF for Peptide Mapping
Matrix-assisted laser desorption/ionization time-of-flight/time-of-flight (MALDI-TOF/TOF) mass spectrometry is another valuable tool for peptide analysis. creative-proteomics.com In this technique, the peptide sample is co-crystallized with a matrix material and irradiated with a laser. youtube.com This process desorbs and ionizes the peptide with minimal fragmentation. The time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their m/z ratio. nih.gov
For peptide mapping, a protein is first digested into smaller peptides, which are then analyzed by MALDI-TOF MS to generate a "fingerprint" of peptide masses. creative-proteomics.com If this compound were part of a larger protein digest, its specific mass would be identified in this fingerprint. Furthermore, MALDI-TOF/TOF allows for the selection of a specific peptide ion (in this case, the ion corresponding to this compound) and its subsequent fragmentation and analysis in a second TOF analyzer. nih.gov This provides sequence information similar to that obtained from LC-MS/MS.
Sample Preparation and Enrichment Techniques in Peptidomics
Effective sample preparation is a critical prerequisite for the successful analysis of peptides like this compound by mass spectrometry. thermofisher.com The primary goals of sample preparation in peptidomics are to remove interfering substances, reduce sample complexity, and enrich for low-abundance peptides. nih.gov
Common techniques include:
Ultrafiltration: This method separates molecules based on size, allowing for the enrichment of smaller peptides while removing larger proteins. nih.gov
Solid-Phase Extraction (SPE): SPE is widely used to desalt and concentrate peptide samples. Different sorbent materials can be used to selectively retain peptides based on their physicochemical properties. researchgate.net
Protein Precipitation: The addition of organic solvents can be used to precipitate larger proteins, leaving smaller peptides in solution. nih.gov
For complex biological samples such as urine, optimized sample preparation workflows are essential to remove interfering components and improve the identification of peptides by LC-MS/MS. mdpi.com
Bioinformatics and Computational Analysis for Peptide Identification and Annotation
Bioinformatics and computational tools are indispensable for processing and interpreting the large datasets generated by mass spectrometry experiments. acs.org These tools are used to identify peptides from their mass spectra and to annotate their potential biological functions.
Peptide Database Searching and Spectral Matching
The most common method for identifying peptides from tandem mass spectra is through database searching. elsevierpure.com Experimental MS/MS spectra are compared against theoretical spectra generated from a protein sequence database. rsc.org Search engines like Mascot, SEQUEST, and X!Tandem use sophisticated scoring algorithms to determine the best match between an experimental spectrum and a peptide sequence in the database. oup.comnih.gov
The process involves:
Generating a list of theoretical peptide masses from a protein database based on specific enzymatic cleavage rules. nih.gov
Comparing the experimental precursor ion mass to this list to find potential candidate peptides.
Generating theoretical fragmentation patterns for these candidate peptides.
Scoring the similarity between the experimental MS/MS spectrum and the theoretical fragmentation patterns. youtube.com
An alternative approach is spectral library searching, where experimental spectra are compared against a library of previously identified and curated spectra. nih.gov This method can be faster and more sensitive for known peptides. elsevierpure.com For the identification of novel or unexpected peptides not present in standard protein databases, specialized bioinformatics approaches and expanded sequence databases may be necessary. nih.govnih.gov The universal targeted peptide search engine, PepQuery, can be used to search for specific peptide sequences against vast public MS/MS datasets. pepquery.org
Functional Annotation and Gene Ontology Enrichment Analysis
Functional annotation of a peptide like this compound involves deciphering its biological roles. This is often achieved by identifying the protein from which it is derived and then utilizing bioinformatics tools for Gene Ontology (GO) enrichment analysis. GO provides a standardized vocabulary to describe the functions of genes and proteins across three domains: biological processes, cellular components, and molecular functions. geneontology.orgcancer.gov
Should this peptide be identified as part of a larger protein, GO enrichment analysis would be performed on a list of proteins that are found to be significantly up- or down-regulated in a given condition where this peptide is also differentially expressed. This analysis helps to reveal which biological pathways and functions are over-represented within that set of proteins, thereby suggesting a potential role for the protein from which this compound originates.
Hypothetical Gene Ontology Enrichment Analysis Results:
To illustrate, if this compound were found to be a fragment of a protein involved in cellular signaling, a hypothetical GO enrichment analysis might yield the results shown in Table 1. This table is for illustrative purposes only, as no specific GO analysis for this peptide has been found in the public literature.
Table 1: Hypothetical Gene Ontology (GO) Enrichment Analysis for Proteins Associated with this compound
| GO Term ID | GO Term Name | Ontology | p-value | Fold Enrichment |
|---|---|---|---|---|
| GO:0007165 | Signal transduction | Biological Process | 0.001 | 2.5 |
| GO:0005886 | Plasma membrane | Cellular Component | 0.005 | 1.8 |
| GO:0004871 | Signal transducer activity | Molecular Function | 0.01 | 2.1 |
| GO:0007242 | Intracellular signaling cascade | Biological Process | 0.02 | 1.9 |
Differential Peptide Expression Analysis
Differential peptide expression analysis is a cornerstone of proteomics, aiming to identify peptides that show a statistically significant difference in abundance between different experimental conditions. For this compound, this would involve its quantification across various samples, such as healthy versus diseased tissues, or treated versus untreated cells.
Advanced mass spectrometry-based techniques, particularly those coupled with liquid chromatography (LC-MS/MS), are the methods of choice for such analyses. nih.gov These approaches allow for the precise measurement of the peptide's intensity or peak area, which corresponds to its abundance. Both label-free and label-based quantification strategies can be employed.
Following data acquisition, statistical tests are applied to determine if the observed changes in the peptide's abundance are significant. The results of such an analysis would typically be presented in a table summarizing the fold change and statistical significance.
Hypothetical Differential Expression Data:
Table 2 provides a hypothetical example of what differential expression data for this compound might look like. This data is purely illustrative and not based on actual experimental results.
Table 2: Hypothetical Differential Expression of this compound
| Comparison Group | Log2 Fold Change | p-value | Adjusted p-value |
|---|---|---|---|
| Disease vs. Healthy | 2.5 | 0.001 | 0.005 |
In this hypothetical scenario, the peptide is significantly upregulated in a disease state and downregulated following a specific treatment, suggesting its potential involvement in the underlying pathology and response to therapy.
Chemical and Enzymatic Synthesis of Isoleucyl Arginyl Prolyl Valyl Glutamine
Synthetic Peptide Chemistry Methodologies
Chemical synthesis provides precise control over the peptide sequence, allowing for the incorporation of non-natural amino acids and modifications. The two primary strategies are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis.
Solid-Phase Peptide Synthesis (SPPS) is the most common method for creating peptides in a laboratory setting. bachem.com In SPPS, the peptide chain is assembled stepwise while one end (typically the C-terminus) is attached to an insoluble polymer support, or resin. bachem.compeptide.com This solid support simplifies the entire process, as excess reagents and soluble by-products are easily removed by filtration and washing, eliminating the need for complex purification after each step. bachem.com
The synthesis of Isoleucyl-arginyl-prolyl-valyl-glutamine via SPPS would follow a series of repeated cycles, one for each amino acid added. The most common strategy, Fmoc-SPPS, involves the following key steps in each cycle:
Resin Preparation and First Amino Acid Attachment : The synthesis begins by attaching the C-terminal amino acid, Glutamine (Gln), to a suitable resin. A common challenge is the attachment of Fmoc-glutamine to standard resins like p-alkoxybenzyl alcohol resin. researchgate.net A more effective method involves attaching an Fmoc-Glu-OtBu derivative to an amide-forming resin (like a PAL support) through its side-chain carboxyl group. researchgate.net This strategy prevents side reactions at the C-terminus.
Deprotection : The temporary protecting group on the α-amino group of the resin-bound amino acid is removed. In Fmoc chemistry, this is typically achieved using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). pacific.edu
Coupling : The next Nα-Fmoc-protected amino acid in the sequence (Valine, then Proline, Arginine, and finally Isoleucine) is activated and coupled to the newly deprotected amino group of the growing peptide chain. Activation is performed using coupling reagents such as HBTU or HATU, often with a base like N,N-diisopropylethylamine (DIEA). peptide.com
Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove all soluble reagents and by-products. bachem.com
This cycle is repeated until the full peptide sequence is assembled. Specific considerations for this peptide include the use of a side-chain protecting group for Arginine, such as Pbf (pentamethyldihydrobenzofuran-5-sulfonyl), to prevent unwanted reactions at its guanidinium (B1211019) group. peptide.com
Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA) and scavengers. researchgate.net
| Step | Procedure | Typical Reagents | Purpose |
|---|---|---|---|
| 1. Deprotection | Removal of the Nα-Fmoc protecting group from the resin-bound peptide. | 20% Piperidine in DMF | To expose the free amine for the next coupling reaction. pacific.edu |
| 2. Washing | Rinsing the resin to remove deprotection reagents and by-products. | Dimethylformamide (DMF), Dichloromethane (DCM) | To purify the resin-bound peptide before coupling. bachem.com |
| 3. Coupling | Activation and addition of the next Fmoc-protected amino acid. | Fmoc-amino acid, Coupling agent (e.g., HBTU, HATU), Base (e.g., DIEA) | To form a new peptide bond and elongate the chain. peptide.com |
| 4. Washing | Rinsing the resin to remove excess reagents and coupling by-products. | Dimethylformamide (DMF), Dichloromethane (DCM) | To purify the elongated peptide for the next cycle. bachem.com |
Solution-phase peptide synthesis, also known as classical peptide synthesis, was developed before SPPS. libretexts.org In this method, the peptide is synthesized while all reactants are dissolved in a suitable organic solvent. ekb.eg Unlike SPPS, the intermediate peptide products must be purified after each coupling step, often through crystallization or chromatography, which can be laborious. libretexts.org
The fundamental principle involves protecting the N-terminus of one amino acid and the C-terminus of another, then activating the free carboxyl group to facilitate the formation of a peptide bond. libretexts.orgekb.eg
Key steps for synthesizing a dipeptide fragment in solution are:
Protection : The amino group of one amino acid is protected (e.g., with a Boc or Fmoc group), and the carboxyl group of the second amino acid is protected (e.g., as a methyl or benzyl (B1604629) ester). libretexts.orgyoutube.com
Coupling : The two protected amino acids are coupled using a reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or a modern, more efficient reagent like cyclic propylphosphonic anhydride (B1165640) (T3P®). libretexts.orgmdpi.com These reagents activate the carboxyl group, allowing it to be attacked by the free amino group. mdpi.com
Purification : The resulting protected dipeptide is isolated from the reaction mixture and purified.
Deprotection : One of the protecting groups is selectively removed to allow for the next amino acid to be added.
This process is repeated to build the full peptide chain. While often slower than SPPS for long peptides, solution-phase synthesis can be advantageous for the large-scale production of short peptides and for synthesizing fragments that will later be joined together. libretexts.orgbachem.com
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
|---|---|---|
| Principle | Peptide is grown on an insoluble polymer support. bachem.com | All reactions occur in a homogenous solution. ekb.eg |
| Purification | Simple filtration and washing after each step. bachem.com | Requires purification (e.g., crystallization, chromatography) after each step. libretexts.org |
| Speed & Automation | Fast and easily automated. peptide.com | Slower, more labor-intensive process. libretexts.org |
| Scalability | Excellent for research scale; can be adapted for larger scale. | Well-suited for large-scale industrial production of shorter peptides. bachem.com |
| Peptide Length | Ideal for peptides up to ~80 amino acids. bachem.com | Generally more practical for shorter peptides (<10 amino acids) or fragments. bachem.com |
Chemoenzymatic and Enzymatic Synthesis Approaches
Chemoenzymatic and enzymatic methods offer a "greener" alternative to purely chemical synthesis. nih.govresearchgate.net These approaches utilize enzymes to catalyze the formation of peptide bonds, which typically occurs under mild, aqueous conditions, minimizing the need for harsh chemicals and complex protecting group strategies. nih.govnih.gov
Chemoenzymatic peptide synthesis (CEPS) often uses hydrolase enzymes, such as proteases (e.g., papain, trypsin), in reverse. nih.govresearchgate.net Under specific conditions (e.g., high substrate concentration, non-aqueous solvents, or frozen aqueous media), the thermodynamic equilibrium of the reaction is shifted from peptide bond cleavage to peptide bond formation. nih.govnih.gov A key advantage of this method is the high regio- and stereoselectivity of enzymes, which eliminates the risk of racemization. nih.gov More advanced CEPS techniques use engineered enzymes called peptiligases to join shorter, chemically synthesized peptide fragments into longer sequences, combining the flexibility of SPPS with the efficiency and selectivity of enzymatic ligation. bachem.com
Aminoacyl-tRNA synthetases (aaRSs) are a universally distributed family of essential enzymes that are central to the process of protein synthesis in all living organisms. nih.gov Their primary function is to establish the link between amino acids and the nucleotide information encoded in messenger RNA (mRNA). nih.gov They achieve this by catalyzing the specific attachment of an amino acid to its corresponding transfer RNA (tRNA) molecule, a process known as tRNA "charging" or aminoacylation. wikipedia.org This function is critical for ensuring the fidelity of translation, as the ribosome only recognizes the anticodon of the tRNA, not the amino acid it carries. youtube.com
The aminoacylation reaction catalyzed by aaRSs proceeds in two steps:
Amino Acid Activation : The synthetase first binds ATP and its specific amino acid, catalyzing the formation of a high-energy aminoacyl-adenylate intermediate and releasing pyrophosphate (PPi). wikipedia.org
Aminoacyl Transfer : The activated amino acid is then transferred from the aminoacyl-AMP intermediate to the 3'-end of the cognate tRNA molecule, releasing AMP. wikipedia.org
The final product, an aminoacyl-tRNA, is the building block delivered to the ribosome for peptide synthesis. nih.gov Beyond their canonical role in translation, aaRSs have been linked to ancestral forms of non-coded, thioester-dependent peptide synthesis, highlighting their fundamental role in peptide bond formation. researchgate.net
Isoleucyl-tRNA synthetase (IleRS) is a class I aaRS responsible for specifically recognizing isoleucine and attaching it to its cognate tRNA (tRNAIle). nih.gov A significant challenge for IleRS is discriminating against the structurally similar amino acid valine, which differs only by a single methyl group. To maintain high fidelity, IleRS employs sophisticated proofreading or "editing" mechanisms. nih.govebi.ac.uk
This "double-sieve" mechanism involves:
Pre-transfer editing : If valine is mistakenly activated to form valyl-adenylate, IleRS can hydrolyze this intermediate before it is transferred to the tRNA. This process is tRNA-dependent, meaning the presence of tRNAIle stimulates the hydrolysis of the incorrect intermediate within the enzyme's synthetic active site. nih.govucsd.edu
Post-transfer editing : If valine is successfully transferred to tRNAIle, forming Val-tRNAIle, the IleRS enzyme can bind this misacylated product and hydrolyze the bond between the amino acid and the tRNA at a separate editing domain. nih.gov
These editing functions ensure the correct amino acid is incorporated into growing polypeptide chains. ias.ac.in
Arginyl-tRNA synthetase (ArgRS) is a class I aaRS that catalyzes the attachment of arginine to its corresponding tRNA (tRNAArg). aars.online The active site of ArgRS recognizes arginine through specific interactions, including salt bridges with conserved acidic residues and a hydrogen bond with a tyrosine residue. aars.online
A distinctive feature of ArgRS is that, in many organisms, it requires the presence of its cognate tRNAArg to efficiently activate arginine in the first step of the reaction. aars.onlineebi.ac.uk The binding of tRNA is thought to induce a conformational change in the enzyme that properly orients the substrates for catalysis. ebi.ac.uknih.gov The crystal structure of ArgRS in a complex with its tRNA and arginine reveals that the enzyme specifically recognizes the D-loop and the anticodon of the tRNA, leading to mutually induced structural changes that facilitate the precise positioning of the substrates for the aminoacylation reaction. nih.gov
Role of Aminoacyl-tRNA Synthetases (ARSs) in Amino Acid Ligation and Peptide Formation
Analytical Characterization of Synthetic this compound Purity and Identity
Following the synthesis of this compound, a comprehensive characterization is required to confirm its identity and assess its purity. biopharminternational.com This is a critical quality control step to ensure that the correct peptide has been produced and to identify any impurities that may have arisen during the synthesis process. nih.govwaters.com A variety of analytical techniques are employed for this purpose. biopharmaspec.com
Mass spectrometry (MS) is a primary tool for verifying the identity of synthetic peptides. nih.govbiopharmaspec.com It provides a highly accurate measurement of the molecular weight of the peptide, which can be compared against the theoretical calculated mass. For further confirmation, tandem mass spectrometry (MS/MS) can be used to fragment the peptide and analyze the resulting pattern, which provides sequence-specific information.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a synthetic peptide. biopharminternational.com Specifically, Reverse-Phase HPLC (RP-HPLC) separates the target peptide from impurities based on hydrophobicity. Impurities may include deletion sequences (missing one or more amino acids), truncated sequences, or peptides with remaining protecting groups. The purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
The table below summarizes the key analytical methods used for the characterization of synthetic peptides.
| Analytical Technique | Purpose | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantifies the percentage of the target peptide relative to impurities. |
| Mass Spectrometry (MS) | Identity Confirmation | Measures the molecular weight of the peptide for comparison with the theoretical mass. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Sequence Verification | Fragments the peptide to confirm the correct amino acid sequence. biopharmaspec.com |
| Amino Acid Analysis (AAA) | Compositional Analysis | Determines the relative quantities of constituent amino acids after complete hydrolysis of the peptide. |
For the specific pentapeptide this compound, the expected results from these analyses would be as follows.
| Analysis | Parameter | Theoretical Value |
| Mass Spectrometry | Monoisotopic Mass (C₂₇H₅₀N₁₀O₇) | 642.3864 g/mol |
| Tandem MS/MS | Fragmentation Pattern | Ions corresponding to the cleavage at each peptide bond, confirming the Ile-Arg-Pro-Val-Gln sequence. |
| RP-HPLC | Purity | A single major peak, with the area percentage (e.g., >95%) indicating the purity level. |
These analytical methods, when used in combination, provide a robust and comprehensive characterization of the synthetic this compound, ensuring its structural integrity and purity. nih.govbiopharmaspec.com
Following a comprehensive review of scientific literature, it has been determined that there are no specific published studies focusing on the conformational analysis or structure-function relationship of the exact peptide "this compound." Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings for this particular compound.
The analytical techniques and computational methods listed in the provided outline—such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, Molecular Dynamics (MD) Simulations, Homology Modeling, and the application of Protein Language Models (PLMs)—are standard and powerful tools for characterizing peptide structures. However, their application and the resulting data are specific to each unique peptide sequence.
Without experimental data from NMR or CD spectroscopy, or computational results from MD simulations or predictive modeling for this compound, any attempt to create the specified content would result in speculation or generalization, rather than the requested factual and focused analysis. To maintain scientific accuracy and adhere to the strict instructions of focusing solely on the specified compound, the article cannot be generated.
Conformational Analysis and Structure Function Relationship Studies of Isoleucyl Arginyl Prolyl Valyl Glutamine
Elucidation of Structure-Activity Relationships (SAR)
Influence of Constituent Amino Acid Residues (Isoleucine, Arginine, Proline, Valine, Glutamine) on Functional Modularity
Isoleucine (Ile): As one of the three branched-chain amino acids (BCAAs), isoleucine features a bulky, hydrophobic side chain. ncert.nic.in Its primary role in a peptide structure is often to participate in hydrophobic interactions, which are crucial for binding to nonpolar pockets in receptor proteins or enzymes. This residue is vital for processes like muscle metabolism and is heavily concentrated in muscle tissue. ncert.nic.in
Arginine (Arg): Arginine is a positively charged (basic) amino acid due to its guanidinium (B1211019) group, which remains protonated under physiological conditions. This positive charge is critical for forming strong electrostatic interactions or salt bridges with negatively charged residues (e.g., aspartate or glutamate) on a target protein. nih.gov This ability to form powerful ionic bonds often makes arginine a key component of binding motifs.
Proline (Pro): Proline is unique among the proteinogenic amino acids because its side chain forms a cyclic structure with the peptide's backbone amine. This rigid pyrrolidine (B122466) ring severely restricts the conformational flexibility of the peptide backbone, often inducing kinks or turns (specifically β-turns). nih.gov This structural constraint can be essential for pre-organizing the peptide into its bioactive conformation, reducing the entropic penalty of binding to a target.
Glutamine (Gln): Glutamine is a polar, neutral amino acid with a terminal amide group on its side chain. nih.gov This amide group can act as both a hydrogen bond donor and acceptor, allowing it to form specific hydrogen bonds with target molecules. nih.gov Glutamine plays a role in numerous biochemical functions, including protein synthesis and serving as a source of nitrogen for many anabolic processes. nih.gov
The following table summarizes the key properties and potential functional contributions of each amino acid residue in the peptide.
| Residue | Abbreviation | Side Chain Property | Potential Functional Contribution |
| Isoleucine | Ile, I | Hydrophobic, Branched | Hydrophobic interactions, Receptor pocket binding |
| Arginine | Arg, R | Basic, Positively Charged | Electrostatic interactions, Salt bridge formation |
| Proline | Pro, P | Cyclic, Conformationally Restricted | Induction of turns, Structural rigidity |
| Valine | Val, V | Hydrophobic, Branched | Hydrophobic interactions, van der Waals forces |
| Glutamine | Gln, Q | Polar, Neutral | Hydrogen bonding (donor and acceptor) |
Role of Peptide Backbone Conformation and Side Chain Interactions in Bioactivity
The biological activity of a peptide is not merely the sum of its parts but emerges from the specific three-dimensional structure it adopts. This conformation is governed by interactions within the peptide backbone and between the amino acid side chains. peptideweb.com
The linear sequence of amino acids dictates the primary structure, which in turn determines how the peptide folds. peptideweb.com In Isoleucyl-arginyl-prolyl-valyl-glutamine, the presence of a proline residue at the third position is a dominant structural determinant. Proline's rigid ring structure often forces the peptide chain to adopt a β-turn, a common motif in bioactive peptides where the backbone folds back on itself. nih.gov This turn would be stabilized by a hydrogen bond between the carbonyl oxygen of one residue and the amide proton of a residue further down the chain.
The spatial arrangement of the side chains resulting from this conformation is critical for bioactivity. A plausible conformation could orient the side chains in a specific manner for receptor recognition:
Hydrophobic Face: The side chains of Isoleucine and Valine, being nonpolar, could cluster together to form a hydrophobic patch on one face of the peptide. This region would be crucial for binding to a complementary nonpolar surface on a biological target.
Charged/Polar Face: Conversely, the long, flexible, and positively charged side chain of Arginine and the polar side chain of Glutamine could be presented on the opposite face. The arginine residue would be a primary anchor point for electrostatic interactions with a negatively charged site on a receptor. nih.gov The glutamine residue could further stabilize this binding through specific hydrogen bonds.
The table below outlines potential intramolecular and intermolecular interactions that define the peptide's bioactivity.
| Interaction Type | Potential Residues Involved | Role in Bioactivity |
| Intermolecular Interactions (Peptide-Target) | ||
| Electrostatic (Ionic Bond) | Arginine (+) with Target (-) | Primary binding anchor, high-affinity interaction |
| Hydrophobic | Isoleucine, Valine with Target | Specificity, binding to nonpolar pockets |
| Hydrogen Bonding | Glutamine, Backbone C=O/N-H with Target | Directional interactions, binding specificity |
| Intramolecular Interactions (Within Peptide) | ||
| Hydrogen Bonding | Backbone C=O and N-H groups | Stabilization of secondary structures (e.g., β-turn) |
| van der Waals Forces | Isoleucine, Valine, Proline | Core packing, conformational stability |
Investigation of Biological Activities and Molecular Mechanisms of Isoleucyl Arginyl Prolyl Valyl Glutamine
Molecular Interactions and Binding Specificity
Without predictive modeling or empirical data, it is impossible to detail the peptide's potential binding partners or its affinity and specificity.
Enzymatic Modulation and Susceptibility
The peptide's interaction with enzymes, either as a substrate or a modulator, remains uninvestigated.
Cellular and Systemic Effects in In Vitro and Ex Vivo Models
No research has been published detailing the effects of Isoleucyl-arginyl-prolyl-valyl-glutamine on cells or tissues in laboratory models.
While the individual amino acids—Isoleucine, Arginine, Proline, Valine, and Glutamine—each have well-documented and diverse biological roles, the specific properties of this pentapeptide sequence are unknown. Bioactive peptides derive their functions from the unique sequence of their amino acids, and these functions cannot be reliably extrapolated from the individual components. nih.gov
The field of peptide research is vast, with countless potential sequences yet to be synthesized or studied. nih.govmdpi.com It is possible that this compound exists as a cryptic peptide within a larger protein, but it has not been identified as a bioactive fragment. nih.govnih.gov
Future research would be necessary to determine if this compound possesses any of the biological activities outlined. Such an investigation would begin with chemical synthesis of the peptide, followed by the systematic in silico, in vitro, and ex vivo studies required to elucidate its potential therapeutic or biological functions.
Impact on Cellular Signaling Cascades and Gene Expression Profiles
Specific data on how this compound impacts cellular signaling cascades and alters gene expression profiles is not available in the current scientific literature. Research has extensively focused on the individual amino acid components, particularly Glutamine, which is known to influence various signaling pathways. For instance, Glutamine can activate extracellular signal-regulated kinases (ERKs) and c-Jun N-terminal kinases (JNK), leading to changes in gene expression, such as for c-Jun and ubiquitin. nih.gov It also plays a role in activating the mammalian target of rapamycin (B549165) (mTOR) cell signaling pathway in enterocytes. nih.govmdpi.com However, it is crucial to note that the biological activity of a peptide is not merely the sum of its constituent amino acids; the specific sequence creates a unique molecule with distinct properties. Without direct studies on the this compound peptide, any discussion of its effects would be speculative.
Modulation of Cellular Proliferation, Differentiation, and Apoptosis
There is no direct evidence from scientific studies concerning the role of this compound in modulating cellular proliferation, differentiation, or apoptosis. The individual amino acids within the peptide are known to have such effects. Glutamine, for example, is essential for the proliferation of many cell types, including enterocytes, and its availability is linked to the regulation of apoptosis. mit.edunih.govcasi.org Glutamine deprivation has been shown to induce apoptosis in several cell lines. mdpi.com Arginine and glutamine have been shown to promote cell proliferation in in vitro and in vivo animal studies. researchgate.net However, these findings relate to the individual amino acids and cannot be directly extrapolated to the pentapeptide .
Immunomodulatory Properties and Antigenic Potential
The immunomodulatory properties and antigenic potential of this compound have not been documented. While Glutamine is known to be crucial for immune cell function, such as that of lymphocytes and leukocytes, and can influence cytokine formation, this does not provide specific information about the peptide itself. nih.govnih.gov The antigenic potential of a peptide is determined by its specific amino acid sequence and structure, which would require dedicated immunological studies to ascertain.
Role in Specific Physiological Contexts
Given the presence of Glutamine, a key fuel for intestinal cells, it could be hypothesized that this compound may play a role in intestinal barrier function. Glutamine is well-documented to be vital for maintaining the integrity of the intestinal barrier. nih.govcasi.orgnih.gov Similarly, the constituent amino acids, Glutamine and Arginine, are involved in neurological processes. nih.govnih.govnih.gov However, without specific research on the this compound peptide, its role in these or any other physiological contexts remains unknown.
Integrated Research Approaches and Emerging Technologies for Isoleucyl Arginyl Prolyl Valyl Glutamine Research
Multi-Omics Data Integration for Comprehensive Biological Understanding
A holistic view of the functional role of Isoleucyl-arginyl-prolyl-valyl-glutamine can be achieved by integrating data from various "omics" fields. This multi-omics approach allows researchers to connect the presence and abundance of the peptide with broader biological processes at the molecular level.
Synergistic Analysis of Peptidomics with Proteomics, Transcriptomics, and Metabolomics
Peptidomics, the comprehensive study of peptides in a biological sample, provides direct quantification of this compound levels. However, its true power is unlocked when analyzed in synergy with other omics disciplines.
Proteomics: By correlating the abundance of this compound with the expression levels of specific proteins, researchers can identify potential precursor proteins from which the peptide is derived through proteolytic cleavage. Furthermore, proteomics can reveal proteins whose expression is modulated by the presence of the peptide, hinting at its downstream biological effects.
Transcriptomics: Analyzing the transcriptome (the complete set of RNA transcripts) can uncover changes in gene expression that are associated with varying concentrations of this compound. This can elucidate the signaling pathways and cellular processes influenced by the peptide.
Metabolomics: The study of metabolites provides a snapshot of the metabolic state of a biological system. Integrating peptidomics with metabolomics can reveal how this compound influences metabolic pathways or is, in turn, affected by metabolic changes.
The integration of these datasets can pinpoint key molecular players and pathways associated with the function of this compound, offering a more complete picture of its biological significance.
| Omics Layer | Information Provided for this compound Research | Potential Insights |
| Peptidomics | Direct quantification of this compound levels. | Baseline and differential expression under various conditions. |
| Proteomics | Identification and quantification of precursor proteins and downstream protein targets. | Elucidation of peptide biogenesis and mechanism of action. |
| Transcriptomics | Analysis of gene expression changes correlated with peptide abundance. | Identification of regulated signaling pathways and cellular processes. |
| Metabolomics | Measurement of changes in metabolite levels in response to the peptide. | Understanding the impact on cellular metabolism and bioenergetics. |
Applications of Artificial Intelligence and Machine Learning in Peptide Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide research by enabling the rapid analysis of vast datasets and the prediction of peptide properties. These computational tools are invaluable for accelerating the discovery and design of novel peptides with desired functionalities, a strategy directly applicable to the study and potential modification of this compound.
Predictive Algorithms for Peptide Function, Activity, and Specificity
Machine learning models can be trained on large databases of known peptides to predict the biological functions, activities, and specificities of novel sequences like this compound. These algorithms can identify patterns in amino acid sequences that correlate with specific biological outcomes.
For instance, predictive models can be employed to:
Forecast Biological Activity: By analyzing its sequence, ML algorithms can predict whether this compound is likely to possess antimicrobial, antihypertensive, antioxidant, or other therapeutic properties.
Determine Target Specificity: AI can predict the binding affinity of the peptide to various protein targets, helping to identify its molecular partners and understand its mechanism of action.
Optimize Peptide Design: Generative models can design novel peptide sequences based on this compound with potentially enhanced activity, stability, or specificity.
| Algorithm Type | Application in Peptide Research | Relevance for this compound |
| Support Vector Machines (SVM) | Classification of peptides based on their properties (e.g., toxic vs. non-toxic). | Predicting potential safety profiles of modified versions of the peptide. |
| Random Forest | Predicting the bioactivity of peptides. | Estimating the therapeutic potential of this compound. |
| Deep Neural Networks (DNN) | Predicting peptide-protein interactions and designing novel peptides. | Identifying potential binding partners and generating analogs with improved properties. |
| Natural Language Processing (NLP) | Analyzing sequence patterns to predict function. | Deciphering the functional motifs within the this compound sequence. |
Development of Novel Biosensors and High-Throughput Screening Platforms for Oligopeptides
The development of sensitive and rapid detection methods is crucial for studying the dynamics of this compound in biological systems. Novel biosensors and high-throughput screening (HTS) platforms are enabling the real-time monitoring and large-scale analysis of oligopeptides.
Biosensors for oligopeptides are being developed using various transduction methods, including:
Electrochemical Biosensors: These devices measure changes in electrical properties upon the binding of the peptide to a recognition element on an electrode surface.
Optical Biosensors: Techniques like surface plasmon resonance (SPR) can detect the binding of this compound to an immobilized target in real-time without the need for labels.
Piezoelectric Biosensors: These sensors detect mass changes on a crystal surface, allowing for the label-free detection of peptide interactions.
High-Throughput Screening (HTS) platforms facilitate the rapid screening of large libraries of peptides for specific activities. For a peptide like this compound, HTS can be used to:
Identify its interactions with a vast array of proteins or other biomolecules.
Screen for its ability to modulate enzyme activity or cellular signaling pathways.
Test the effects of various modifications to its sequence on its biological function.
| Technology | Principle | Application for this compound |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Real-time kinetic analysis of the peptide's interaction with its molecular targets. |
| Electrochemical Impedance Spectroscopy (EIS) | Detects changes in electrical impedance at an electrode-solution interface. | Label-free quantification of the peptide in biological samples. |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon binding. | High-throughput screening of peptide-protein interactions in solution. |
| Cell-Based Assays | Utilizes engineered cells to report on the biological activity of a peptide. | Assessing the functional effects of this compound on cellular pathways. |
By embracing these integrated research approaches and emerging technologies, the scientific community is well-equipped to unlock the full potential of this compound, paving the way for a deeper understanding of its biological role and the development of innovative applications.
Future Perspectives and Research Challenges in Isoleucyl Arginyl Prolyl Valyl Glutamine Investigation
Addressing Analytical Complexities for Low-Abundance Peptides in Biological Samples
A primary challenge in the study of Isoleucyl-arginyl-prolyl-valyl-glutamine is its detection and quantification in biological matrices. Endogenous peptides often exist at very low concentrations, making them difficult to distinguish from a complex background of other biomolecules. Future research will need to focus on developing highly sensitive and specific analytical methods.
High-performance liquid chromatography (HPLC) is a foundational technique for the analysis of amino acids and peptides. researchgate.net For instance, methods have been developed for the determination of L-glutamine, one of the constituent amino acids of the peptide, without the need for cumbersome pre-derivatization steps. researchgate.net However, the analysis of the complete pentapeptide is more challenging due to its unique physicochemical properties. The development of novel stationary phases and mobile phase compositions for reversed-phase HPLC will be crucial for improving the retention and resolution of this polar peptide.
Furthermore, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) stands out as a powerful tool for peptide analysis. Future advancements in high-resolution mass spectrometry will be essential for the unambiguous identification and quantification of this compound in complex samples like plasma or tissue extracts.
Key Research Focuses:
Development of optimized HPLC methods tailored to the properties of this compound.
Application of advanced mass spectrometry techniques for enhanced sensitivity and specificity.
Creation of standardized protocols for sample preparation to minimize peptide degradation and loss.
Advanced Understanding of Peptide Conformational Dynamics and Disordered Regions
The biological function of a peptide is intrinsically linked to its three-dimensional structure and dynamic behavior. This compound, being a relatively small and flexible peptide, likely exists as an ensemble of different conformations in solution. nih.gov Understanding these conformational dynamics is critical to deciphering its interaction with potential binding partners.
In silico methods, such as molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of peptides. nih.gov These simulations can provide insights into transient structures and the influence of the solvent environment on the peptide's shape. nih.gov For example, the radius of gyration (Rg) can be calculated from MD simulations to assess the compactness and stability of the peptide's structure over time. nih.gov
Experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) will be vital for validating the computational models and providing a more complete picture of the peptide's structural preferences. A detailed understanding of the conformational dynamics is crucial for designing effective therapeutic agents that may target or mimic the action of this peptide. nih.gov
Key Research Focuses:
Utilizing molecular dynamics simulations to model the conformational flexibility of this compound.
Employing spectroscopic techniques like NMR and CD to experimentally characterize its structural properties.
Investigating how conformational changes influence the peptide's binding affinity and biological activity. nih.gov
Elucidating Endogenous Production Pathways and Regulation Mechanisms
A significant knowledge gap exists regarding the endogenous synthesis of this compound. Identifying the metabolic pathways responsible for its production and the mechanisms that regulate its levels is a formidable challenge. The constituent amino acids—isoleucine, arginine, proline, valine, and glutamine—are involved in numerous metabolic processes.
For instance, the endogenous synthesis of arginine is a complex process that can involve both glutamine and proline as precursors. nih.govnih.gov Studies have shown that intestinal glutamine and proline can be significant sources for arginine synthesis. nih.gov Glutamine itself is a central player in metabolism, acting as a key nitrogen donor and carbon source. wikipedia.org The synthesis of glutamine is catalyzed by glutamine synthetase from glutamate and ammonia. nih.gov
Tracing the specific enzymatic steps that lead to the formation of the peptide bonds in this compound will require a combination of genetic, biochemical, and metabolomic approaches. This could involve identifying specific proteases and ligases and understanding how their expression and activity are controlled.
Key Research Focuses:
Identifying the enzymes and cellular machinery responsible for the biosynthesis of the peptide.
Investigating the metabolic sources of its constituent amino acids. nih.gov
Uncovering the signaling pathways that regulate its production and release.
Translating Mechanistic Insights from In Vitro and In Silico Studies to Complex Biological Systems
Bridging the gap between findings from controlled laboratory settings (in vitro) and computational models (in silico) to the intricate environment of a living organism (in vivo) is a major hurdle in peptide research. While in vitro studies can elucidate the biochemical functions of this compound, such as its interaction with specific receptors or enzymes, these simplified systems lack the complexity of a whole organism.
For example, in vitro experiments might explore the effects of glutamine and arginine on cell growth. researchgate.net However, the physiological relevance of these findings needs to be confirmed in animal models. The translation of research findings requires a multi-faceted approach, integrating data from different levels of biological organization.
Key Research Focuses:
Developing and validating animal models to study the in vivo functions of the peptide.
Integrating data from in vitro, in silico, and in vivo studies to build comprehensive models of the peptide's biological roles.
Investigating the pharmacokinetic and pharmacodynamic properties of the peptide in living systems.
Chemical Compound Information
| Compound Name |
| This compound |
| Glutamine |
| Arginine |
| Proline |
| Isoleucine |
| Valine |
| Glutamic acid |
| Ammonia |
This compound Properties
| Property | Value | Source |
| Molecular Weight | 611.7 g/mol | PubChem |
| Molecular Formula | C27H49N9O7 | PubChem |
| IUPAC Name | (2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid | PubChem |
| PubChem CID | 181457 | PubChem |
Q & A
Q. What are the recommended methods for synthesizing IRPVG with high purity for in vitro studies?
IRPVG synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Coupling efficiency optimization : Use HOBt/DIC activation for arginine and glutamine residues to reduce racemization .
- Purification : Reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in acetonitrile/water achieves >95% purity. Validate with mass spectrometry (MALDI-TOF) and amino acid analysis .
- Stability : Lyophilize and store at -80°C under argon to prevent hydrolysis of glutamine residues .
Q. How should researchers characterize the structural stability of IRPVG under physiological conditions?
Use circular dichroism (CD) spectroscopy to monitor secondary structure changes in buffers mimicking physiological pH (7.4) and temperature (37°C). For degradation analysis:
- Kinetic assays : Track hydrolysis via LC-MS over 24–72 hours .
- Protease susceptibility : Test against trypsin and chymotrypsin to identify cleavage sites .
Q. What in vitro models are suitable for preliminary assessment of IRPVG’s bioactivity?
Prioritize cell lines with high expression of peptide-targeted receptors (e.g., G-protein-coupled receptors):
- Immune modulation : Use LPS-stimulated THP-1 macrophages to measure cytokine suppression (IL-6, TNF-α) .
- Metabolic assays : Evaluate glutamine uptake competition in Caco-2 intestinal cells via radiolabeled H-glutamine .
Advanced Research Questions
Q. How can contradictory data on IRPVG’s pharmacokinetic (PK) profile in rodent studies be resolved?
Discrepancies in bioavailability (~15–40% in rats) may stem from:
- Dosing routes : Compare subcutaneous vs. intravenous administration to assess first-pass metabolism .
- Analytical limitations : Use stable isotope-labeled IRPVG as an internal standard in LC-MS/MS to improve quantification accuracy .
- Species-specific factors : Test in both Sprague-Dawley and Wistar rats to isolate metabolic variability .
Q. What experimental design principles apply when studying IRPVG’s mechanism of action in neurodegenerative models?
- Target validation : Knock down putative receptors (e.g., NMDA subunits) in primary neuronal cultures via CRISPR/Cas9 before testing IRPVG’s neuroprotective effects .
- Dose-response rigor : Include a 6-point concentration range (1 nM–100 µM) to avoid false negatives from narrow dosing .
- Controls : Use scrambled-sequence peptides to rule out nonspecific interactions .
Q. How should researchers address heterogeneity in clinical trial outcomes for IRPVG-based therapies?
- Stratification : Segment patients by baseline plasma glutamine levels (<450 vs. >550 µM) to identify responsive subgroups .
- Endpoint standardization : Adopt composite endpoints (e.g., ICU-free days + SOFA scores) to capture multidimensional efficacy .
- Blinding : Use third-party peptide formulation to prevent batch-effect biases .
Methodological Challenges & Solutions
Q. What statistical approaches are optimal for analyzing IRPVG’s dose-dependent effects in small-sample studies?
- Bayesian hierarchical modeling : Accounts for inter-individual variability in pharmacokinetic-pharmacodynamic (PK-PD) data .
- False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustment when testing multiple cytokines or metabolic markers .
Q. How can peptide aggregation during in vivo delivery be mitigated?
- Formulation : Use PEGylated liposomes or cyclodextrin-based carriers to enhance solubility .
- In-line filters : Incorporate 0.22 µm filters in infusion pumps to remove aggregates during continuous administration .
Data Interpretation & Reproducibility
Q. What criteria should guide the exclusion of outlier data points in IRPVG studies?
Apply Grubbs’ test (α=0.01) for single outliers or the ROUT method (Q=1%) for multiple outliers. Validate exclusion via independent replication (n=3) .
Q. How can batch-to-batch variability in IRPVG synthesis impact experimental reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
